Trotabresib

Content Navigation

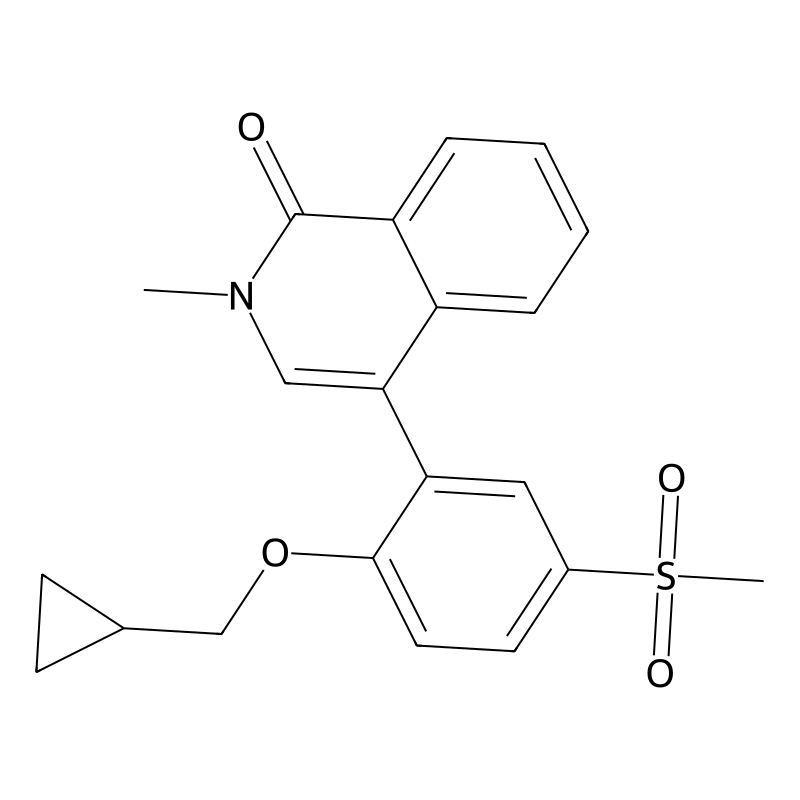

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Trotabresib mechanism of action BET inhibitor

Mechanism of Action and Key Characteristics

The table below summarizes the core mechanistic and chemical properties of trotabresib.

| Property | Description |

|---|---|

| Drug Type | Small molecule drug, epigenetic reader domain inhibitor [1] [2] |

| Primary Target | Bromodomain and extra-terminal (BET) protein family (BRD2, BRD3, BRD4, BRDT) [3] [1] [4] |

| Mechanism of Action | Reversible binding to BET bromodomains, disrupting their interaction with acetylated lysine residues on histones [3]. This displaces BET proteins from chromatin, leading to downregulation of key oncogenes like MYC [3] [4]. |

| Key Molecular Effect | Inhibition of BRD4-mediated recruitment of transcriptional regulators (e.g., Mediator complex, P-TEFb), suppressing transcription of genes controlled by super-enhancers [3] [4]. |

| Administration | Oral [3] |

| CNS Penetration | Demonstrated penetration of the blood-brain-tumor barrier in patients [5] [6] |

The following diagram illustrates the core mechanism of action of this compound and its downstream effects on cancer cell proliferation and survival:

This compound mechanism of action: inhibits BET protein binding to acetylated histones, disrupting oncogene transcription.

Clinical Evidence and Experimental Data

Clinical studies support this compound's antitumor activity and manageable safety profile in advanced cancers.

Clinical Trial Efficacy and Safety

Data from the Phase I CC-90010-ST-001 trial in heavily pretreated patients show this compound's activity and common adverse events [3]:

| Trial Part | Patient Population | Recommended Phase 2 Dose (RP2D) | Efficacy | Most Common Grade 3/4 TRAEs |

|---|---|---|---|---|

| Part A (Dose Escalation) | Advanced Solid Tumors (N=67) & R/R DLBCL (N=2) | 45 mg/day, 4 days on/24 days off (or 30 mg/day, 3 days on/11 days off) [3] | ORR: 2.9%; CBR: 17.4% [3] | Hematological (thrombocytopenia, neutropenia, anemia) [3] |

| Part B (Dose Expansion) | R/R DLBCL (N=23) | 45 mg/day, 4 days on/24 days off [3] | ORR: 13.0% [3] | Thrombocytopenia (78%), Anemia (26%), Neutropenia (26%) [3] |

| Part C (Dose Expansion) | Advanced Solid Tumors (N=41) | 45 mg/day, 4 days on/24 days off [3] | ORR: 0.0%; CBR: 31.7% [3] | Thrombocytopenia (17%) [3] |

Brain Penetration Study Protocol and Findings

The Phase I "window-of-opportunity" CC-90010-GBM-001 study specifically evaluated CNS penetration in recurrent high-grade glioma patients [5] [6].

Experimental Workflow:

- Preoperative Treatment: Patients received this compound 30 mg/day for 4 days before salvage resection [5].

- Sample Collection: Plasma and resected brain tumor tissue samples were collected 6-24 hours after the last dose [5].

- Analysis: this compound concentrations were measured in plasma and tissue to calculate the tissue:plasma ratio and unbound partition coefficient (KPUU) [5].

- Maintenance Phase: After recovery, patients received maintenance this compound 45 mg/day (4 days on/24 days off) [5].

Key Quantitative Findings:

| Metric | Result |

|---|---|

| Mean Brain Tumor Tissue:Plasma Ratio | 0.84 [5] [6] |

| Estimated Unbound Partition Coefficient (KPUU) | 0.37 [5] [6] |

| Most Frequent Grade 3/4 TRAE (Maintenance) | Thrombocytopenia (5/16 patients) [5] [6] |

Preclinical Insights and Research Applications

Preclinical studies using BET inhibitors like this compound provide insights into oncogene dependencies and potential resistance mechanisms.

Key Findings on MYC Dependency:

- BET inhibition induces growth arrest in B-cell lymphoma cell lines regardless of MYC genetic status [4].

- Apoptosis following BET inhibition correlates with high baseline MYC protein levels, indicating a "MYC dependency" in a subset of lymphomas [4].

- In resistant lymphomas, non-canonical WNT/Hippo pathways may drive proliferation, suggesting combination therapy targets [4].

Research Implications and Ongoing Studies

This compound's profile supports further clinical development, particularly through combination therapies.

- Combination Rationale: Preclinical data show BET inhibition can target drug-tolerant persister cells, suggesting potential to delay tumor relapse when combined with standard therapies [2].

- Ongoing Clinical Trials: this compound is under investigation in newly diagnosed glioblastoma in combination with temozolomide and radiotherapy (NCT04324840) [5] [2].

References

- 1. This compound (CC-90010) | Epigenetic Reader Domain ... [selleckchem.com]

- 2. - Drug Targets, Indications, Patents - Synapse this compound [synapse.patsnap.com]

- 3. BET inhibitor this compound in heavily pretreated patients with ... [nature.com]

- 4. BET inhibition revealed varying MYC dependency ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound, an oral potent bromodomain and extraterminal ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound, an oral potent bromodomain and extraterminal ... [pubmed.ncbi.nlm.nih.gov]

Mechanism of Action and Signaling Pathway

Trotabresib functions as an epigenetic reader domain inhibitor [1]. It targets the bromodomains of BET proteins (BRD2, BRD3, BRD4, and BRDT), which are "readers" that recognize acetylated lysine residues on histone tails [2]. By inhibiting this interaction, this compound disrupts the recruitment of transcriptional complexes to chromatin, leading to the downregulation of key genes involved in cancer cell proliferation, survival, and oncogenic progression [3] [2]. Important downstream effects include the downregulation of the oncogene MYC and MGMT, a DNA repair protein associated with resistance to temozolomide chemotherapy [4].

The diagram below illustrates this mechanism and its functional consequences in a cancer cell.

This compound inhibits BET proteins from binding to acetylated histones, preventing oncogene expression.

Clinical Application & Experimental Evidence

Clinical studies have established recommended Phase 2 doses (RP2D) and schedules for different treatment settings. The drug's ability to penetrate the blood-brain-tumor barrier is a key differentiator [5] [6].

| Clinical Context | Recommended Phase 2 Dose & Schedule | Key Findings |

|---|---|---|

| Monotherapy (Solid Tumors & DLBCL) | 45 mg/day, 4 days on/24 days off per 28-day cycle [5] [3] | Manageable safety profile; antitumor activity in heavily pretreated patients; some patients on treatment for ≥2 years [3]. |

| Combination with TMZ ± RT (Newly Diagnosed Glioblastoma) | 30 mg/day, 4 days on/24 days off [4] [7] | Well-tolerated in combination with standard therapy (TMZ + RT); RP2D established at 30 mg [4]. |

| Pre-surgical "Window-of-Opportunity" (Recurrent High-Grade Glioma) | 30 mg/day for 4 days prior to surgery [5] [6] | Demonstrated notable brain tumor tissue penetration (tissue:plasma ratio of 0.84) and target engagement in resected tumor tissue [5] [6]. |

Pharmacokinetics and Pharmacodynamics

Key quantitative data from clinical studies are summarized below.

| Parameter | Value / Finding | Context / Note |

|---|---|---|

| Brain Tumor Tissue:Plasma Ratio | 0.84 [5] [6] | Mean ratio, indicating significant penetration of the blood-brain-tumor barrier. |

| Estimated Unbound Partition Coefficient (KPUU) | 0.37 [5] [6] | Suggests effective free drug exposure in the brain tumor. |

| Most Frequent Grade 3/4 TRAE | Thrombocytopenia [5] [3] | Most common severe lab abnormality, generally manageable. |

| In Vitro Solubility (DMSO) | ~50-77 mg/mL (130-200 mM) [1] [8] | Hygroscopic DMSO can reduce solubility; use fresh solvent. |

In Vitro Experimental Protocols

For researchers, here are key methodologies cited in the literature concerning this compound.

Cell Cytotoxicity Assay (from [8])

- Cell Lines: Diffuse Midline Glioma (DMG) cells (e.g., DIPGXIII, HSJD-DIPG007).

- Procedure: Cells are treated with a concentration range of this compound (e.g., 0-100 µM) for 48 hours. Cell viability is then measured using standard assays like MTT or CellTiter-Glo.

- Outcome: this compound reduced cell survival with IC₅₀ values ranging from 0.6 to 7 µM, showing stronger activity against H3K27M mutant DMG cells [8].

Target Engagement in Patient Tissue (from [5])

- Study Design: "Window-of-opportunity" trial where patients with recurrent high-grade glioma received this compound (30 mg/day for 4 days) before salvage resection.

- Analysis: Resected brain tumor tissue and time-matched plasma samples were collected. Drug concentrations were measured via LC-MS/MS to calculate tissue:plasma ratios. Pharmacodynamic markers (e.g., gene expression changes) were also analyzed in blood and tumor tissue to confirm target engagement [5].

Safety and Tolerability Profile

The safety profile of this compound is characterized primarily by manageable hematological toxicities.

- The most frequent grade 3/4 treatment-related adverse event is thrombocytopenia [5] [3]. Other common hematological toxicities include anemia and neutropenia [3].

- Most non-hematological adverse events are mild to moderate in severity [4]. The safety profile supports further clinical investigation, including in combination regimens [4] [3].

This compound represents a promising BET inhibitor with confirmed CNS penetration. Its ongoing clinical development, particularly in glioblastoma and other solid tumors, is supported by its well-characterized mechanism, manageable safety profile, and encouraging early efficacy signals.

References

- 1. This compound (CC-90010) | 99.89%(HPLC) | In Stock | Epigenetic Reader Domain inhibitor [selleckchem.com]

- 2. BET Bromodomain Inhibitors: Novel Design & Therapy [pmc.ncbi.nlm.nih.gov]

- 3. BET inhibitor this compound in heavily pretreated patients with ... [nature.com]

- 4. This compound (CC-90010) in combination with adjuvant temozolomide or concomitant temozolomide plus radiotherapy in patients with newly diagnosed glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, an oral potent bromodomain and extraterminal ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound, an oral potent bromodomain and extraterminal ... [pubmed.ncbi.nlm.nih.gov]

- 7. This compound (CC-90010) in combination with adjuvant temozolomide or concomitant temozolomide plus radiotherapy in patients with newly diagnosed glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound (CC-90010) | BET Inhibitor | MedChemExpress [medchemexpress.com]

Trotabresib bromodomain and extraterminal domain inhibitor

Clinical Trial Efficacy and Safety Data

The following table summarizes key efficacy and safety outcomes from pivotal clinical trials investigating trotabresib.

| Trial (Identifier) / Population | Efficacy Findings | Safety Findings (Most Common Grade 3/4 TRAEs) |

|---|

| CC-90010-ST-001 (NCT03220347) [1] • Heavily pretreated advanced solid tumors & R/R DLBCL | • Solid Tumors (Part C, N=41): CBR 31.7%; ORR 0.0% • R/R DLBCL (Part B, n=23): ORR 13.0% • Durable SD: Some patients with various tumors on treatment for ≥2 years | • Thrombocytopenia (78% in DLBCL; 17% in solid tumors) • Neutropenia (26% in DLBCL) • Anemia (26% in DLBCL) | | CC-90010-GBM-001 (NCT04047303) [2] • Recurrent high-grade glioma ("window-of-opportunity") | • 6-month PFS: 12% • Durable SD: 2 patients remained on treatment for 25 and 30 cycles | • Thrombocytopenia (5/16 patients during maintenance) | | CC-90010-GBM-002 (NCT04324840) [3] • Newly diagnosed glioblastoma (ndGBM), combination with TMZ ± RT | • 6-month PFS: 57.8% (adjuvant), 69.2% (concomitant) • Encouraging treatment duration: Median 33-34 weeks | • Well tolerated in combination; most TRAEs were mild or moderate |

Experimental Protocols from Key Studies

The methodologies from core clinical trials provide a framework for investigating this compound.

Phase I Monotherapy and Dose-Finding (CC-90010-ST-001) [1]

- Study Design: Open-label, multicenter, phase I study comprising dose escalation (Part A) and expansion (Parts B & C) cohorts.

- Patient Population: Heavily pretreated patients with advanced solid tumors or relapsed/refractory diffuse large B-cell lymphoma (R/R DLBCL).

- Dosing Schedule: The primary dosing regimen established was 45 mg this compound orally once daily for 4 consecutive days, followed by a 24-day break (4 days on/24 days off) in a 28-day cycle. An alternative schedule of 30 mg for 3 days on/11 days off was also identified.

- Primary Endpoints: Safety, tolerability, maximum tolerated dose (MTD), and determination of the Recommended Phase 2 Dose (RP2D).

- Secondary/Exploratory Endpoints: Preliminary efficacy (Objective Response Rate (ORR), Clinical Benefit Rate (CBR)), pharmacokinetics (PK), and pharmacodynamics (PD).

"Window-of-Opportunity" CNS Penetration Study (CC-90010-GBM-001) [2]

- Study Design: A phase I study in patients with recurrent high-grade gliomas scheduled for salvage resection.

- Pre-operative Protocol: Patients received This compound 30 mg/day on Days 1-4 before surgery. Salvage resection was planned for 6-24 hours after the last (Day 4) dose.

- Tissue and Plasma Collection: During surgery, resected brain tumor tissue was collected. A time-matched plasma sample was also taken to calculate the tissue-to-plasma ratio and the unbound partition coefficient (KPUU), a key metric for CNS penetration.

- Post-operative Protocol: After recovery from surgery (≥4 weeks after the first dose), patients could initiate maintenance therapy with this compound 45 mg/day on a 4 days on/24 days off schedule.

- Primary Endpoints: Measurement of this compound concentration in resected brain tumor tissue and plasma PK.

Combination Therapy with Standard of Care (CC-90010-GBM-002) [3]

- Study Design: Phase Ib/II study in patients with newly diagnosed glioblastoma (ndGBM) after resection.

- Concomitant Setting: this compound (15 or 30 mg, 4 days on/24 days off) was administered alongside standard radiotherapy (RT) and temozolomide (TMZ).

- Adjuvant Setting: this compound (15, 30, or 45 mg, 4 days on/24 days off) was administered in combination with adjuvant TMZ for up to 6 cycles.

- Primary Endpoints: Safety, tolerability, and determination of the RP2D for the combination.

- Key Findings: The RP2D for this compound in combination was established as 30 mg (4 days on/24 days off). The combination was well-tolerated and did not alter the PK profile of this compound.

Signaling Pathways and Logical Workflow

This compound's mechanism and its investigation in glioblastoma can be visualized through its core signaling pathway and a key clinical trial workflow. The diagram below illustrates its primary mechanism of action and downstream effects.

Diagram 1: this compound inhibits BET proteins like BRD4 from binding to acetylated histones, disrupting the recruitment of transcriptional machinery and suppressing oncogene expression [4] [5].

The "window-of-opportunity" trial design provided critical clinical proof of this compound's brain penetration, as outlined in the workflow below.

Diagram 2: The "window-of-opportunity" study design directly demonstrated this compound penetration in human brain tumor tissue [2].

Future Directions and Rationale for Combinations

The data support further development of this compound, particularly in combination regimens.

- Overcoming Therapeutic Resistance: Preclinical data shows this compound downregulates MGMT expression [3]. This provides a strong rationale for combining it with TMZ in glioblastoma, as low MGMT activity is a known predictor of TMZ response.

- Immunomodulatory Potential: Evidence suggests BET inhibitors can rescue T-cell exhaustion and may synergize with PD-1 inhibitors, offering a potential strategy to overcome glioblastoma's resistance to immunotherapy [5].

- Dual Pathway Inhibition: Research in other cancers (e.g., medulloblastoma) shows that simultaneous inhibition of BRD4 and the PI3K pathway can overcome resistance mechanisms [6]. While not yet reported for this compound, this represents a compelling future research direction.

References

- 1. BET inhibitor this compound in heavily pretreated patients with ... [nature.com]

- 2. This compound, an oral potent bromodomain and extraterminal ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound (CC-90010) in combination with adjuvant ... [pmc.ncbi.nlm.nih.gov]

- 4. BRD4: an effective target for organ fibrosis - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 5. Targeting the bromodomain and extra-terminal domain (BET ... [cancercommunity.nature.com]

- 6. Targeting BRD4 and PI3K signaling pathways for the ... [pmc.ncbi.nlm.nih.gov]

Trotabresib pharmacokinetics and pharmacodynamics

Pharmacokinetic Profile

The pharmacokinetics (PK) of trotabresib have been evaluated across several studies, with detailed parameters available from the phase I study CC-90010-ST-001.

| Parameter | Value (Mean) |

|---|---|

| Dose | 45 mg (4 days on/24 days off) |

| C~max~ | 374 ng/mL |

| T~max~ | 2-4 hours |

| AUC~0-24h~ | 1860 h·ng/mL |

| Effective t~1/2~ | ~20-24 hours |

| Food Effect | No clinically relevant impact [1] [2]. |

A pivotal "window-of-opportunity" study (CC-90010-GBM-001) provided direct evidence of this compound's brain penetration. In patients with recurrent high-grade glioma who received this compound before salvage surgery, the drug was detectable in resected brain tumor tissue. The mean concentration ratio between brain tumor tissue and plasma was 0.84, with an estimated unbound partition coefficient (K~p,uu~) of 0.37, indicating notable penetration of the blood-brain-tumor barrier [3] [4].

Pharmacodynamic Profile & Mechanism

This compound exerts its effects by potently and reversibly binding to BET proteins, thereby disrupting their interaction with acetylated histones and leading to the downregulation of key oncogenes.

Simplified pathway of BET inhibition by this compound, leading to suppression of oncogene transcription.

Key pharmacodynamic (PD) evidence includes:

- Blood-based PD: A strong, dose-dependent reduction in the mRNA expression of CCR1 (C-C Chemokine Receptor Type 1) in whole blood, confirming systemic target engagement [1] [5].

- Tumor-based PD: Modulation of pharmacodynamic markers was observed in resected brain tumor tissue, including downregulation of MYC and FOSL1, which are key drivers of cell proliferation and survival [3] [5].

- Combination Rationale: Preclinical data shows that this compound downregulates MGMT expression, which may help overcome resistance to temozolomide in glioblastoma [6].

Clinical Trial Efficacy & Safety

This compound has shown encouraging antitumor activity and a manageable safety profile in heavily pretreated patients.

| Tumor Type | Efficacy Findings | Safety Findings (Most Common Grade 3/4 TRAEs) |

|---|---|---|

| Advanced Solid Tumors (N=69, Part A) | Clinical Benefit Rate (SD≥4 mos): 17.4%. Durable stable disease observed, with some patients on treatment for >2 years [1] [2]. | Thrombocytopenia, anemia, neutropenia, elevated transaminases [1] [2]. |

| Relapsed/Refractory DLBCL (N=23, Part B) | Objective Response Rate: 13.0% [1] [2]. | Thrombocytopenia (78%), anemia (26%), neutropenia (26%) [1] [2]. |

| High-Grade Glioma (Recurrent) (N=20) | 6-month PFS: 12%. Two patients remained on treatment with stable disease at cycles 25 and 30 [3]. | Thrombocytopenia was the most frequent grade 3/4 event during maintenance [3]. |

| Newly Diagnosed GBM (Combination) (N=32) | RP2D of this compound established at 30 mg in combination with TMZ+RT. 6-month PFS: 57.8% (adjuvant) and 69.2% (concomitant) [6]. | Combination was well tolerated; most TRAEs were mild or moderate [6]. |

Experimental Protocols for Key Assessments

For researchers, the methodologies from key clinical studies provide a template for experimental design.

1. Clinical PK and Tissue Penetration Study (Window-of-Opportunity) [3] [4]

- Study Design: Phase I, NCT04047303.

- Dosing: Patients received This compound 30 mg/day on Days 1-4 prior to scheduled salvage resection.

- Sample Collection: Blood samples for plasma PK; tumor tissue samples collected during surgery (6-24 hours after the last dose).

- Bioanalysis: Drug concentrations in plasma and brain tumor tissue homogenate were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

- Data Analysis: Non-compartmental analysis for PK parameters. The brain tumor tissue-to-plasma ratio and unbound partition coefficient (K~p,uu~) were calculated.

2. Blood-Based Pharmacodynamics [1] [5]

- Biomarker: CCR1 mRNA expression as a surrogate for target engagement.

- Sample Collection: Peripheral whole blood samples collected pre-dose and at specified timepoints post-dose.

- Methodology: RNA isolation followed by quantitative reverse transcription polymerase chain reaction (RT-qPCR).

- Analysis: Fold-change in CCR1 mRNA levels relative to pre-dose baseline was calculated.

Future Research Directions

Current evidence supports the continued development of this compound, particularly through combination strategies.

- Ongoing Trials: A phase Ib/II study (NCT04324840) is investigating this compound combined with adjuvant temozolomide and concomitant temozolomide plus radiotherapy in patients with newly diagnosed glioblastoma [3] [6].

- Novel Combinations: Emerging preclinical evidence suggests that rapid upregulation of FGFR1 is a key resistance mechanism to BET inhibition in glioblastoma. Co-targeting BET and FGFR1 demonstrates strong synergistic antitumor effects in vitro and in vivo, presenting a promising avenue for future clinical exploration [7].

References

- 1. BET inhibitor this compound in heavily pretreated patients with ... [pmc.ncbi.nlm.nih.gov]

- 2. BET inhibitor this compound in heavily pretreated patients with ... [nature.com]

- 3. This compound, an oral potent bromodomain and extraterminal ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound, an oral potent bromodomain and extraterminal ... [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting the bromodomain and extra-terminal domain (BET ... [cancercommunity.nature.com]

- 6. This compound (CC-90010) in combination with adjuvant ... [pmc.ncbi.nlm.nih.gov]

- 7. RAPID resistance to BET inhibitors is mediated by FGFR1 ... [pmc.ncbi.nlm.nih.gov]

Quantitative Brain Penetration & Clinical Data

The following table consolidates the key pharmacokinetic and efficacy data from clinical trials investigating trotabresib in high-grade gliomas.

| Metric | Value / Outcome | Study Context |

|---|---|---|

| Brain Tumor Tissue:Plasma Ratio | Mean of 0.84 [1] [2] | Recurrent high-grade glioma; 30 mg/day pre-surgery [1]. |

| Estimated Unbound Partition Coefficient (KPUU) | 0.37 [1] [2] | Recurrent high-grade glioma; indicates active compound concentration [1]. |

| Recommended Phase II Dose (RP2D) | 30 mg and 45 mg (4 days on/24 days off in 28-day cycle) [3] | Established in Phase I studies for solid tumors and lymphomas [3]. |

| 6-Month Progression-Free Survival (PFS) | 12% (as monotherapy) [1] [2] | Maintenance this compound (45 mg) after surgery in recurrent high-grade glioma [1]. |

| 6-Month PFS (Combination Therapy) | Adjuvant (TMZ): 57.8% Concomitant (TMZ+RT): 69.2% [4] | Newly diagnosed glioblastoma (ndGBM); Phase Ib trial (NCT04324840) [4]. | | Most Frequent Grade 3/4 Adverse Event| Thrombocytopenia [1] [2] | Safety profile was generally consistent with that of other BET inhibitors [1] [3]. |

Experimental Protocol & Methodology

The core data on this compound's brain penetration comes from a Phase I "window-of-opportunity" study (CC-90010-GBM-001, NCT04047303) [1] [2]. The workflow below illustrates the study design.

Key Methodological Details [1]:

- Patient Selection: Adults with recurrent WHO grade II-IV gliomas, ECOG PS 0-1, scheduled for salvage resection.

- Tissue Analysis: this compound concentrations were measured in resected brain tumor tissue and compared with time-matched plasma samples to calculate the tissue:plasma ratio and the estimated unbound partition coefficient (KPUU).

- Pharmacodynamic Assessments: Target engagement was confirmed by measuring the modulation of key pharmacodynamic markers (e.g., gene expression changes) in both blood and resected tumor tissue.

Mechanistic Insights & Rationale for Combination Therapy

This compound is a Bromodomain and Extra-Terminal (BET) inhibitor that displaces BET proteins like BRD4 from chromatin, leading to downregulation of key oncogenes [1] [3]. Preclinical and clinical studies support its investigation in combination with temozolomide (TMZ) based on a compelling mechanistic synergy [4] [5].

This diagram illustrates the rationale behind combining this compound with temozolomide (TMZ). A primary mechanism of resistance to TMZ is the DNA repair protein MGMT [5] [6]. Preclinical studies show that BET inhibitors like this compound can downregulate the expression of MGMT [5]. By reducing MGMT levels, this compound can sensitize tumor cells to the cytotoxic effects of TMZ, potentially overcoming a key resistance mechanism, especially in tumors with an unmethylated MGMT promoter [4] [5].

Interpretation Guide for Researchers

For the drug development audience, the following points are critical:

- The KPUU Value: The estimated unbound partition coefficient (KPUU) of 0.37 is a crucial parameter. It represents the ratio of unbound (pharmacologically active) drug between the brain tumor tissue and plasma. A value below 1 suggests some restriction in penetration, but a value of 0.37 is considered notable in the context of high-grade glioma and indicates meaningful exposure of the tumor to the active drug [1].

- Clinical Translation of Penetration: The data provides direct human evidence that this compound reaches its target. This is a significant finding, as poor central nervous system (CNS) penetration has been a major hurdle for other BET inhibitors, such as OTX015, which failed to show efficacy in glioblastoma patients, likely due to insufficient brain exposure [1] [7].

- Future Research Direction: The promising penetration and initial safety data have paved the way for ongoing later-stage trials. The randomized phase II dose expansion part of the NCT04324840 study will compare the this compound combination regimen against standard of care in newly diagnosed glioblastoma, which will provide definitive evidence of its clinical benefit [4].

References

- 1. , an oral potent bromodomain and extraterminal inhibitor, in... This compound [pmc.ncbi.nlm.nih.gov]

- 2. This compound, an oral potent bromodomain and extraterminal ... [pubmed.ncbi.nlm.nih.gov]

- 3. BET inhibitor this compound in heavily pretreated patients with ... [nature.com]

- 4. This compound (CC-90010) in combination with adjuvant ... [pmc.ncbi.nlm.nih.gov]

- 5. BET protein inhibition sensitizes glioblastoma cells to ... [nature.com]

- 6. Overcoming temozolomide resistance in glioma [actaneurocomms.biomedcentral.com]

- 7. Birabresib - an overview [sciencedirect.com]

Trotabresib and BRD4 Inhibition in Glioma: Technical Guide for Researchers and Drug Development Professionals

Introduction to BRD4 as a Therapeutic Target in Glioma

Bromodomain and extraterminal (BET) family proteins, particularly BRD4, have emerged as promising epigenetic targets in oncology research. BRD4 functions as a critical epigenetic reader that recognizes acetylated lysine residues on histones and recruits transcriptional regulators to control gene expression. In gliomas, BRD4 is frequently overexpressed compared to normal brain tissue and plays a pivotal role in maintaining the malignant phenotype through regulation of oncogenes such as MYC, BCL-2, and others involved in cell proliferation, apoptosis resistance, and tumor progression [1] [2]. The BET protein family comprises BRD2, BRD3, BRD4, and BRDT (testis-specific), with BRD4 being the most extensively studied due to its dominant role in transcriptional regulation and cancer cell survival [2] [3].

The therapeutic targeting of BRD4 in glioma represents a novel approach that addresses the urgent need for effective treatments against this aggressive malignancy. Despite standard treatment involving maximal surgical resection followed by radiotherapy and temozolomide chemotherapy, the prognosis for glioblastoma patients remains poor, with a 5-year overall survival rate of only 9.8% [4]. The blood-brain barrier (BBB) presents a significant challenge for drug delivery to central nervous system tumors, making the development of agents with adequate brain penetration a priority in neuro-oncology drug development. Several BET inhibitors have been investigated preclinically, but many have demonstrated limited clinical efficacy potentially due to insufficient brain penetration [5].

Trotabresib Pharmacological Profile and Brain Penetration

This compound (CC-90010, BMS-986378) is an orally administered, potent, reversible small-molecule inhibitor of BET family proteins that has demonstrated promising preclinical activity in glioma models. Its molecular weight of 383 Da and high lipophilicity provide it with physicochemical properties consistent with blood-brain barrier penetration, distinguishing it from earlier BET inhibitors that showed limited clinical efficacy potentially due to poor brain distribution [5].

Table 1: Pharmacokinetic Properties of this compound

| Parameter | Value | Study Details |

|---|---|---|

| Molecular Weight | 383 Da | Small molecule with BBB-penetrating properties [5] |

| Dosing Schedule | 30-45 mg/day, 4 days on/24 days off | Recommended phase II dose established in clinical trials [5] [6] |

| Brain Tumor Tissue:Plasma Ratio | 0.84 | Mean ratio in resected glioma tissue [5] [7] |

| Unbound Partition Coefficient (KPUU) | 0.37 | Estimated value indicating notable brain tumor tissue penetration [5] [7] |

| Target Engagement | Confirmed in blood and tumor tissue | Modulation of pharmacodynamic markers observed [5] [7] |

A critical "window-of-opportunity" phase I study (CC-90010-GBM-001, NCT04047303) specifically evaluated this compound's central nervous system penetration in patients with recurrent high-grade gliomas scheduled for salvage resection. In this innovative trial design, patients received this compound 30 mg/day on days 1-4 before surgery, allowing direct measurement of drug concentrations in resected tumor tissue. The study demonstrated that This compound successfully crosses the blood-brain-tumor barrier, with detectable concentrations found in both contrast-enhancing and non-enhancing brain tumor regions [5] [7]. This represents a significant advantage over some other BET inhibitors, such as OTX015, which failed to demonstrate clinical efficacy in glioblastoma patients despite promising preclinical data, potentially due to limited brain penetration in humans [5].

Clinical Efficacy and Safety Data

Monotherapy Trials

Clinical investigations of this compound have demonstrated a manageable safety profile and encouraging antitumor activity in patients with high-grade gliomas. In the CC-90010-GBM-001 study, among 20 patients with recurrent high-grade glioma who received preoperative this compound, the treatment was well tolerated with no delays or cancellations of surgery attributable to the study drug. The most frequent grade 3/4 treatment-related adverse event during maintenance treatment was thrombocytopenia, occurring in 5 of 16 patients (31%) [5] [7]. Importantly, two patients remained on treatment with stable disease at cycles 25 and 30, demonstrating durable disease control in a population with limited therapeutic options [7].

The phase I CC-90010-ST-001 study (NCT03220347) evaluated this compound in heavily pretreated patients with advanced solid tumors and diffuse large B-cell lymphomas. This study established the recommended phase 2 dose (RP2D) as 45 mg/day on a 4 days on/24 days off schedule, with an alternative RP2D of 30 mg/day 3 days on/11 days off also identified. The trial demonstrated that this compound treatment resulted in prolonged clinical benefit in subset of patients, with one patient with thymic cancer remaining on treatment for 3.1 years (38 cycles) before discontinuing due to disease progression, and another patient with salivary gland cancer continuing treatment for 4.0 years (53 cycles) as of the last follow-up [6].

Combination Therapy Trials

Rationale for combining this compound with standard glioblastoma therapies is supported by compelling preclinical data. Studies have demonstrated that this compound downregulates O6-methylguanine-DNA methyltransferase (MGMT) expression in a dose-dependent manner, potentially reversing resistance to temozolomide chemotherapy [4]. Additionally, BET inhibition has been shown to potentiate the effects of ionizing radiation in preclinical models of other cancers, providing a strong rationale for combining this compound with radiotherapy in glioblastoma [4].

Table 2: Clinical Efficacy of this compound in Glioma Clinical Trials

| Trial | Patient Population | Regimen | Key Efficacy Findings | Safety Profile |

|---|---|---|---|---|

| CC-90010-GBM-001 (NCT04047303) [5] [7] | Recurrent high-grade glioma (N=20) | 30 mg days 1-4 pre-op, then 45 mg 4d on/24d off | 6-month PFS: 12%; 2 patients with stable disease at cycles 25 & 30 | Most common grade 3/4 AE: thrombocytopenia (31%) |

| CC-90010-GBM-002 (NCT04324840) [4] | Newly diagnosed GBM (N=32) | Adjuvant (30 mg + TMZ) or Concomitant (30 mg + TMZ + RT) | 6-month PFS: 57.8% (adjuvant), 69.2% (concomitant); 1 complete response | Well tolerated; most AEs mild to moderate |

| CC-90010-ST-001 (NCT03220347) [6] | Advanced solid tumors (N=69) | 45 mg 4d on/24d off or 30 mg 3d on/11d off | Clinical benefit rate: 31.7% in solid tumors; prolonged stable disease in some patients (>2 years) | Hematological toxicities most common; generally manageable |

The CC-90010-GBM-002 phase Ib study (NCT04324840) investigated this compound in combination with standard therapy in patients with newly diagnosed glioblastoma. This trial evaluated this compound (15, 30, and 45 mg) combined with temozolomide in the adjuvant setting and this compound (15 and 30 mg) combined with temozolomide plus radiotherapy in the concomitant setting. The study established the recommended phase II dose of this compound as 30 mg in both settings and demonstrated encouraging treatment durations (median 33-34 weeks) and 6-month progression-free survival rates (57.8% in adjuvant and 69.2% in concomitant settings) [4]. Based on these promising results, patient enrollment has commenced for the randomized phase II dose expansion component of the study.

Experimental Protocols and Methodologies

Clinical Trial Design for "Window-of-Opportunity" Studies

The unique "window-of-opportunity" trial design implemented in the CC-90010-GBM-001 study provides a robust methodology for evaluating brain penetration of therapeutic agents in patients with glioma. The key elements of this approach include:

Patient Selection: Patients with progressive World Health Organization grade II diffuse astrocytoma, grade III anaplastic astrocytoma, or grade IV glioblastoma in radiographically confirmed first or second recurrence who are candidates for salvage resection [5]. Eligibility criteria include age ≥18 years, Eastern Cooperative Oncology Group performance status of 0 or 1, and completion of standard or hypofractionated radiotherapy at least 12 weeks prior to study enrollment.

Preoperative Dosing: Administration of this compound 30 mg/day on days 1-4 before scheduled salvage resection. The surgery is planned for 6-24 hours after the day 4 dose to ensure adequate drug exposure while maintaining platelet counts above 100,000/μL recommended for safe surgery [5] [7].

Tissue Collection and Analysis: Collection of resected tumor tissue with simultaneous plasma sampling for pharmacokinetic analysis. Measurement of this compound concentrations in both contrast-enhancing and non-enhancing tumor regions to evaluate distribution across different tumor compartments [5].

Pharmacodynamic Assessments: Analysis of pharmacodynamic markers in blood and tumor tissue, including evaluation of MYC expression and other transcriptional targets of BRD4 to demonstrate target engagement [5] [7].

Postoperative Maintenance: Initiation of maintenance this compound monotherapy at 45 mg/day on a 4 days on/24 days off schedule upon recovery from surgery and at least 4 weeks after the first preoperative dose [5].

Preclinical Evaluation of BET Inhibitors in Glioma Models

For researchers conducting preclinical evaluation of BET inhibitors in glioma models, several key methodologies have been established:

In Vitro Proliferation Assays: Standard assays include CCK-8 assays, colony formation assays, and EdU incorporation analysis to assess effects on cell proliferation. For example, studies with the BRD4 degrader MZ1 demonstrated significant reduction in GBM cell proliferation using these methods [8].

Apoptosis and Cell Cycle Analysis: Flow cytometry assays for annexin V staining (apoptosis) and DNA content (cell cycle) are employed. MZ1 was shown to induce significant cell cycle arrest and apoptosis in GBM cells [8].

In Vivo Xenograft Models: Subcutaneous or orthotopic implantation of GBM cell lines (e.g., U87, A172, LN229, U251) into immunodeficient mice. Treatment with BET inhibitors/degraders with monitoring of tumor volume and survival. For example, MZ1 administration resulted in remarkable decrease in tumor size in xenograft models with diminished toxicity [8].

Transcriptomic and Epigenomic Analysis: RNA-seq and ChIP-seq analyses to identify differentially expressed genes and BRD4 binding sites. These methods have identified novel downstream targets of BRD4 in GBM, such as SDC1 (syndecan-1) [8].

Combination Therapy Screening: Evaluation of BET inhibitors in combination with standard therapies (temozolomide, radiotherapy) using appropriate preclinical models. Preclinical studies have demonstrated that this compound enhances the antiproliferative effects of TMZ in glioblastoma patient-derived xenograft models [4].

Mechanistic Insights and Signaling Pathways

The mechanism of action of BRD4 inhibition in glioma involves complex effects on multiple transcriptional programs that drive tumor maintenance and progression. BRD4 functions as a central coordinator of transcriptional elongation through its interaction with positive transcription elongation factor b (P-TEFb) and recruitment to acetylated histones via its bromodomains [2] [3]. In glioma cells, BRD4 occupies super-enhancer regions that drive the expression of key oncogenes, including MYC, which is frequently overexpressed in glioblastoma and contributes to its aggressive phenotype [4] [8].

The following diagram illustrates the core mechanism of BRD4 in transcriptional regulation and how this compound inhibits this process in glioma cells:

BRD4 binds acetylated histones and recruits P-TEFb to activate RNA Polymerase II, driving oncogene expression. This compound competitively inhibits this interaction.

In addition to its effects on MYC, BRD4 inhibition impacts multiple oncogenic pathways in glioma:

Cell Cycle Regulation: BET inhibitors downregulate key cell cycle regulators such as cyclin B, leading to cell cycle arrest [8].

Apoptosis Pathways: BRD4 inhibition suppresses anti-apoptotic proteins including BCL-2, BCL-xL, and MCL-1 while potentially increasing expression of pro-apoptotic proteins such as BIM, promoting apoptosis [3].

Treatment Resistance Mechanisms: this compound downregulates MGMT expression, potentially reversing resistance to temozolomide chemotherapy regardless of MGMT promoter methylation status [4].

Invasion and Migration: BRD4 controls genes involved in epithelial-mesenchymal transition and tumor invasion, such as SDC1 (syndecan-1), which was identified as a novel BRD4 target in GBM through integrated RNA-seq and ChIP-seq analyses [8].

The following diagram illustrates the multifaceted antitumor effects of BRD4 inhibition in glioma:

BRD4 inhibition exerts multifaceted antitumor effects in glioma through downregulation of key oncogenic pathways and resistance mechanisms.

Conclusion and Future Directions

This compound represents a promising epigenetic therapy for glioma with demonstrated brain penetration capabilities that address a critical challenge in neuro-oncology therapeutics. The compound's favorable pharmacokinetic properties, manageable safety profile, and encouraging clinical activity in both monotherapy and combination settings support its continued development.

Several important future research directions have emerged from the current data:

Biomarker Development: Identification of predictive biomarkers for response to this compound remains a priority. While BRD4 overexpression is common in glioma, additional factors such as specific genetic alterations or expression of downstream targets may refine patient selection.

Combination Strategies: Based on the strong preclinical rationale and encouraging early clinical data, further development of this compound in combination with temozolomide and radiotherapy is warranted. The ongoing randomized phase II portion of the CC-90010-GBM-002 study will provide more definitive evidence of clinical benefit [4].

Novel BET Inhibitors and Degraders: Continued development of next-generation BET-targeting agents, including degraders such as MZ1, dBET6, and ZBC260, may provide enhanced efficacy through more complete target suppression [2] [8]. These degraders utilize PROTAC (proteolysis targeting chimera) technology to induce degradation rather than merely inhibit BRD4 function.

Mechanism of Resistance: Investigation of resistance mechanisms to BET inhibition in glioma will be crucial for optimizing treatment strategies and developing rational combination approaches.

The accumulated evidence positions BET inhibition, particularly with brain-penetrant agents like this compound, as a valuable addition to the therapeutic arsenal against glioma, with the potential to improve outcomes for patients with this devastating disease.

References

- 1. BRD4: New hope in the battle against glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BRD4: An emerging prospective therapeutic target in glioma [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of programmed cell death by Brd4 [nature.com]

- 4. This compound (CC-90010) in combination with adjuvant ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound, an oral potent bromodomain and extraterminal ... [pmc.ncbi.nlm.nih.gov]

- 6. BET inhibitor this compound in heavily pretreated patients with ... [nature.com]

- 7. This compound, an oral potent bromodomain and extraterminal ... [pubmed.ncbi.nlm.nih.gov]

- 8. MZ1, a BRD4 inhibitor, exerted its anti-cancer effects by ... [bmccancer.biomedcentral.com]

Trotabresib preclinical studies glioblastoma

Preclinical Efficacy & Pharmacokinetic Data

| Model Type | Treatment | Key Findings | Reported Values (IC50, etc.) | Inferred Mechanism |

|---|---|---|---|---|

| Glioblastoma cell lines [1] | Trotabresib (monotherapy) | Significant antiproliferative activity | Mean IC₅₀: 0.98 ± 1.06 μM [1] | Downregulation of oncogenic drivers (e.g., MYC) [2] [1] |

| Patient-Derived Xenograft (PDX) models [1] | This compound (monotherapy) | Antitumor efficacy | IC₅₀ range: 34 nM to 1608 nM [1] | BET protein inhibition, disruption of oncogene transcription [2] [1] |

| Patient-Derived Xenograft (PDX) models [1] | This compound + Temozolomide (TMZ) | Enhanced antiproliferative effect | IC₅₀ range: 26 nM to 2828 nM [1] | Downregulation of MGMT expression, sensitizing cells to TMZ [2] |

| "Window-of-opportunity" clinical study [2] [3] | Single agent in recurrent high-grade glioma patients | Detection in resected tumor tissue & plasma | Brain tumor tissue:plasma ratio = 0.84; Unbound partition coefficient (KPUU) = 0.37 [3] | Confirmed penetration of the blood-brain-tumor barrier [2] [3] |

Mechanism of Action & Key Experimental Protocols

This compound is a potent, oral, reversible inhibitor of Bromodomain and Extra-Terminal (BET) proteins (BRD2, BRD3, BRD4, BRDT), which are epigenetic readers that regulate gene expression by binding to acetylated histones [4] [1]. Its anti-tumor effects in glioblastoma involve several key mechanisms:

- Transcriptional Regulation: Downregulates expression of key oncogenes such as MYC and FOSL1, which are crucial for glioblastoma proliferation and survival [2] [1].

- Sensitization to Chemotherapy: Downregulates the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT) in a dose-dependent manner. This is a critical mechanism for overcoming TMZ resistance, especially in tumors with an unmethylated MGMT promoter [2].

- Synergy with Radiotherapy: Preclinical evidence in other cancers suggests BET inhibitors can potentiate the effects of radiotherapy, providing a rationale for combining this compound with the standard Stupp protocol [2].

The diagram below illustrates the core mechanistic pathways of this compound in glioblastoma cells.

Experimental Models & Clinical Translation

Preclinical findings have been robustly translated into ongoing clinical trials.

- In Vitro and In Vivo Models: Studies used glioblastoma cell lines and patient-derived xenograft (PDX) models to evaluate this compound's potency and its combination with TMZ [1]. Key metrics included measuring the half-maximal inhibitory concentration (IC50) for cell proliferation.

- Proof-of-Concept in Humans: A "window-of-opportunity" Phase I study (NCT04047303) in patients with recurrent high-grade glioma provided critical human validation. Patients received this compound before salvage surgery, confirming drug penetration into brain tumor tissue and target engagement through modulation of pharmacodynamic markers [2] [3].

- Ongoing Clinical Trials: Based on the strong preclinical package, this compound is being evaluated in newly diagnosed glioblastoma in a Phase Ib/II study (NCT04324840), investigating its combination with adjuvant TMZ and concomitant TMZ plus radiotherapy [2].

References

- 1. Targeting the bromodomain and extra-terminal domain (BET) proteins... [communities.springernature.com]

- 2. (CC-90010) in combination with adjuvant temozolomide or... This compound [pmc.ncbi.nlm.nih.gov]

- 3. This compound, an oral potent bromodomain and extraterminal ... [pubmed.ncbi.nlm.nih.gov]

- 4. BET inhibitor this compound in heavily pretreated patients with ... [nature.com]

Comprehensive Technical Guide to Trotabresib (CC-90010): A BET Inhibitor for Cancer Therapy

Introduction and Mechanism of Action

Trotabresib (CC-90010, BMS-986378) is an orally administered, potent, and reversible small-molecule inhibitor targeting the Bromodomain and Extra-Terminal (BET) family of proteins, representing a promising class of epigenetic cancer therapeutics. As an epigenetic "reader" domain inhibitor, this compound specifically binds to the bromodomains of BET proteins (BRD2, BRD3, BRD4, and BRDT), thereby disrupting their interaction with acetylated lysine residues on histones. This interaction is crucial for the recruitment of transcriptional regulatory complexes, including the Mediator complex and positive transcription elongation factor b (P-TEFb), to gene promoters and enhancers. The primary oncogenic consequence of BET inhibition is the suppression of key oncogenes, particularly MYC, which is frequently dysregulated in numerous malignancies. By competitively occupying the acetyl-lysine binding pockets of BET bromodomains, this compound effectively dislodges these proteins from chromatin, leading to the downregulation of a transcriptional program that drives cancer cell proliferation and survival [1] [2] [3].

The molecular characterization of this compound reveals properties conducive to its function, including a molecular weight of 383.46 Da and high lipophilicity, which are critical for its ability to penetrate cellular and tissue barriers, including the blood-brain-tumor barrier [4] [5]. Preclinical data demonstrated that this compound reduces tumor growth in various cell line and xenograft models, providing the rationale for its clinical development in both solid tumors and hematologic malignancies [4].

Diagram 1: Molecular mechanism of this compound-mediated BET inhibition and transcriptional suppression.

Clinical Trial Data and Efficacy

The clinical profile of this compound has been primarily defined by the CC-90010-ST-001 (NCT03220347) phase I study and the CC-90010-GBM-001 (NCT04047303) "window-of-opportunity" study. The ST-001 trial investigated this compound in heavily pretreated patients with advanced solid tumors and relapsed/refractory diffuse large B-cell lymphoma (DLBCL), establishing the recommended Phase II dose (RP2D) and demonstrating preliminary efficacy [1] [2]. The GBM-001 study specifically evaluated its CNS penetration in patients with recurrent high-grade gliomas [4].

Efficacy in Solid Tumors

In the dose-escalation (Part A, N=69) and expansion (Part C, N=41) cohorts of the ST-001 trial for advanced solid tumors, this compound monotherapy showed a clinical benefit rate (CBR) of 31.7% (95% CI, 18.1–48.1) in Part C, defined as complete response (CR) + partial response (PR) + stable disease (SD) lasting ≥4 months. The objective response rate (ORR) was 0.0% (95% CI, 0.0–8.6), indicating that disease stabilization rather than regression was the primary outcome. Notably, several patients experienced prolonged disease control, with five patients remaining on treatment for approximately ≥2 years (≥24 cycles), including one patient with thymic cancer who was treated for 3.1 years (38 cycles) and another with salivary gland cancer whose treatment was ongoing at cycle 53 (4.0 years) at the time of reporting [1] [2].

Efficacy in Hematologic Malignancies

In the Part B expansion cohort of the ST-001 trial, which enrolled 23 patients with R/R DLBCL, this compound monotherapy demonstrated an ORR of 13.0% (95% CI, 2.8–33.6). Among the responders, some achieved complete remission. This activity is particularly significant given the heavily pretreated population, who had received a median of 4 prior treatment regimens [1] [2].

Efficacy in Central Nervous System (CNS) Tumors

The GBM-001 study provided critical evidence of this compound's activity in high-grade gliomas. In this study, 20 patients received preoperative this compound (30 mg/day on days 1–4) before salvage resection. The 6-month progression-free survival (PFS) rate was 12%. At the time of reporting, two patients remained on treatment with stable disease at cycles 25 and 30, demonstrating potential for long-term disease control in this aggressive malignancy [4].

Table 1: Summary of this compound Monotherapy Efficacy Across Clinical Trials

| Trial / Cohort | Patient Population | N | Recommended Phase II Dose | Objective Response Rate (ORR) | Clinical Benefit Rate (CBR) | Key Efficacy Findings |

|---|---|---|---|---|---|---|

| CC-90010-ST-001 (Part A) [1] [2] | Advanced Solid Tumors | 69 | 45 mg/day (4d on/24d off) | 2.9% (95% CI, 0.4–10.1) | 17.4% (95% CI, 9.3–28.4) | 1 CR (grade 2 diffuse astrocytoma, 19 cycles), 1 PR (endometrial cancer, 8 cycles) |

| CC-90010-ST-001 (Part B) [1] [2] | R/R DLBCL | 23 | 45 mg/day (4d on/24d off) or 30 mg/day (3d on/11d off) | 13.0% (95% CI, 2.8–33.6) | Not Reported | Activity in a heavily pretreated population (median 4 prior regimens) |

| CC-90010-ST-001 (Part C) [1] [2] | Advanced Solid Tumors | 41 | 45 mg/day (4d on/24d off) | 0.0% (95% CI, 0.0–8.6) | 31.7% (95% CI, 18.1–48.1) | Prolonged disease control in some patients |

| CC-90010-GBM-001 [4] | Recurrent High-Grade Glioma | 20 (16 for maintenance) | 30 mg (pre-op), then 45 mg/day (maintenance) | Not Reported | Not Reported | 6-month PFS: 12%; 2 patients with long-term SD (cycles 25 and 30) |

Pharmacokinetics and Pharmacodynamics

Pharmacokinetics and Brain Penetration

A pivotal finding from the GBM-001 study was the direct demonstration of this compound's penetration of the blood-brain-tumor barrier. Following preoperative dosing in patients with recurrent high-grade glioma, the mean this compound brain tumor tissue-to-plasma ratio was 0.84, with an estimated unbound partition coefficient (Kp,uu) of 0.37. This Kp,uu value signifies notable and therapeutically relevant penetration into the tumor tissue, a critical differentiator from earlier BET inhibitors like OTX015, which failed in clinical trials for glioblastoma potentially due to poor CNS penetration. Plasma pharmacokinetics were consistent with prior studies, showing a predictable and manageable profile [4].

Pharmacodynamics and Target Engagement

Pharmacodynamic analyses in both the ST-001 and GBM-001 studies confirmed target engagement in both blood and tumor tissue. In the GBM-001 study, modulation of key pharmacodynamic markers was observed in resected brain tumor tissue following preoperative this compound administration. Similarly, in the ST-001 trial, exposure-dependent changes in gene expression and protein levels consistent with BET inhibition were observed in peripheral blood mononuclear cells, providing a readily accessible biomarker for monitoring biological activity [4] [1].

Table 2: Key Pharmacokinetic and Pharmacodynamic Properties of this compound

| Parameter | Finding/Value | Clinical Significance | Source/Context |

|---|---|---|---|

| Molecular Weight | 383.46 Da | Favorable property for blood-brain barrier penetration | [5] |

| Brain Tumor Tissue:Plasma Ratio | 0.84 (Mean) | Demonstrates substantial penetration into brain tumor tissue | GBM-001 Study [4] |

| Unbound Partition Coefficient (Kp,uu) | 0.37 | Indicates therapeutically relevant, active penetration | GBM-001 Study [4] |

| Recommended Phase II Dose (RP2D) | 45 mg/day (4 days on/24 days off per 28-day cycle) | Established balance between efficacy and tolerability | ST-001 Study [1] |

| Alternate RP2D | 30 mg/day (3 days on/11 days off) | Alternative schedule delivering same cumulative dose; suitable for aggressive tumors | ST-001 Study [1] |

| Target Engagement | Confirmed in blood and tumor tissue | Validates the mechanism of action and on-target effects | [4] [1] |

Safety and Tolerability Profile

The safety profile of this compound has been characterized across clinical trials, revealing a consistent pattern of manageable, primarily hematological toxicities.

- Hematological Adverse Events: The most frequent and significant treatment-related adverse events (TRAEs) are hematological. Thrombocytopenia is the most common grade 3/4 TRAE, observed in 78% (18/23) of patients with R/R DLBCL in the ST-001 study and 17% (7/41) of those with solid tumors in Part C. Other common hematological TRAEs include anemia and neutropenia [1] [2]. In the GBM-001 study, grade 3/4 thrombocytopenia occurred in 5 out of 16 patients during maintenance therapy [4].

- Non-Hematological Adverse Events: Non-hematological toxicities are generally less severe and can include fatigue, nausea, and dysgeusia (altered taste), which are consistent with the profile of other BET inhibitors [1].

- Management and Dose Modifications: These toxicities are generally manageable through dose modifications, delays, and supportive care, allowing for long-term treatment in responding patients. The intermittent dosing schedules (4 days on/24 days off or 3 days on/11 days off) were specifically designed to allow for hematopoietic recovery between treatment cycles [4] [1].

Detailed Experimental Protocols

For researchers aiming to validate or build upon these findings, the following summarizes key methodological details from the pivotal clinical studies.

Clinical Trial Dosing and Schedule (ST-001 and GBM-001)

- CC-90010-ST-001 (NCT03220347): This was a phase I, open-label, multicenter study.

- Dose Escalation (Part A): Patients received this compound orally in escalating doses following various schedules to determine the maximum tolerated dose (MTD) and RP2D.

- Dose Expansion (Parts B & C): Patients received the RP2D of 45 mg once daily for 4 consecutive days, followed by a 24-day break in a 28-day cycle. An alternate schedule of 30 mg once daily for 3 consecutive days, followed by an 11-day break was also used in some cohorts (e.g., Part B DLBCL) [1] [2].

- CC-90010-GBM-001 (NCT04047303): This phase I "window-of-opportunity" study employed a specific two-phase design.

- Preoperative Phase: Patients received 30 mg of this compound once daily on days 1-4 prior to their scheduled salvage resection. Surgery was planned for 6-24 hours after the last dose on day 4.

- Maintenance Phase: After recovery from surgery (≥4 weeks after the first preoperative dose), patients initiated maintenance therapy with the RP2D of 45 mg once daily on a 4 days on/24 days off schedule in 28-day cycles [4].

Pharmacokinetic and Tissue Analysis Protocol (GBM-001)

- Sample Collection: Blood plasma samples were collected at specified time points after drug administration. During the salvage resection, a sample of the brain tumor tissue was excised.

- Bioanalysis: Concentrations of this compound in plasma and brain tumor tissue homogenate were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

- Data Analysis: The tissue-to-plasma ratio was calculated by dividing the measured concentration in tumor tissue by the concentration in the time-matched plasma sample. More sophisticated population pharmacokinetic modeling or standard non-compartmental analysis was used to estimate key parameters like the unbound partition coefficient (Kp,uu) and area under the concentration-time curve (AUC) [4].

Diagram 2: Experimental workflow of the CC-90010-GBM-001 "window-of-opportunity" clinical study.

Future Research Directions and Combination Strategies

The clinical data support the further investigation of this compound, particularly in rational combination regimens. The single-agent activity, especially the profound disease stabilization observed in some patients, provides a strong rationale for combining it with other anticancer agents to enhance and deepen responses [1] [2].

- Ongoing Clinical Trials: Based on the accumulated data, a phase Ib/II clinical trial (NCT04324840) is actively investigating this compound in combination with standard therapy—temozolomide and radiotherapy—in patients with newly diagnosed glioblastoma [4].

- Preclinical Rationale for Combinations: Strong preclinical evidence justifies testing this compound in combination with other modalities. For instance, in triple-negative breast cancer (TNBC) models, the combination of a BET inhibitor (JQ1 or iBET-762) with paclitaxel and anti-PD-L1 immune checkpoint blockade resulted in effective inhibition of primary and metastatic tumor growth. This triple combination promoted a pro-inflammatory tumor microenvironment characterized by increased T- and B-cell infiltration and macrophage reprogramming [6].

- Biomarker Development: Future research is also directed at identifying predictive biomarkers to select patients most likely to benefit from this compound. While MYC overexpression is a compelling candidate, research indicates that response cannot be predicted by genetic alterations alone. The level of MYC protein and the activation state of alternative pathways (e.g., a non-canonical WNT/Hippo pathway identified in some resistant lymphomas) may be more informative [3].

Conclusion

References

- 1. BET inhibitor this compound in heavily pretreated patients with ... [nature.com]

- 2. BET inhibitor this compound in heavily pretreated patients with ... [pmc.ncbi.nlm.nih.gov]

- 3. BET inhibition revealed varying MYC dependency ... [clinicalepigeneticsjournal.biomedcentral.com]

- 4. This compound, an oral potent bromodomain and extraterminal ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound (CC-90010) | Epigenetic Reader Domain ... [selleckchem.com]

- 6. Combination Therapies to Improve the Efficacy of ... [pmc.ncbi.nlm.nih.gov]

Mechanism of Action and Target Engagement

The following diagram illustrates the core mechanism of BET protein inhibition by trotabresib and the subsequent downstream effects on gene transcription.

This compound is an oral, potent, and reversible small-molecule inhibitor of BET family proteins [1] [2]. Its target engagement is characterized by:

- Primary Targets: BRD2, BRD3, BRD4, and BRDT [1] [2].

- Binding Affinity: Higher affinity for BRD4, with a mean IC₅₀ of 15.0 nM ± 6.6 nM [2].

- Mechanism: Competitive binding to the bromodomains of BET proteins, which prevents them from recognizing and binding to acetylated lysine residues on histone tails [1]. This disrupts the recruitment of transcriptional complexes like Mediator and p-TEFb, leading to the downregulation of key oncogenes [1] [2].

Quantitative Data on Pharmacokinetics and Pharmacodynamics

The table below summarizes key quantitative data from clinical studies, demonstrating this compound's pharmacokinetics and pharmacodynamic effects.

| Parameter | Value / Finding | Study Context |

|---|---|---|

| Mean IC₅₀ for BRD4 | 15.0 nM ± 6.6 nM | Preclinical affinity [2] |

| Plasma Cmax (Day 4) | 1.92 μM (Geometric mean) | 30 mg/day, recurrent high-grade glioma [3] |

| Tumor Tissue:Plasma Ratio | 0.84 (Mean) | Recurrent high-grade glioma resection [4] [5] |

| Unbound Partition Coefficient (KPUU) | 0.37 (Estimated) | Recurrent high-grade glioma resection [4] [5] |

| Key PD Marker (HEXIM1 mRNA) | Increase in 10 of 11 patients | Tumor tissue post-dose [3] |

| Key PD Marker (CCR1 mRNA in blood) | Reduced ≥50% from baseline | After 4 doses [3] [2] |

Experimental Protocols for Key Assessments

Here are the methodologies used in clinical trials to evaluate this compound's target engagement and biological activity.

Tissue and Plasma Pharmacokinetics (Window-of-Opportunity Study)

This study design, depicted in the workflow below, directly measures this compound concentration in brain tumor tissue.

- Objective: To quantify this compound penetration into brain tumor tissue and calculate the partition coefficient relative to plasma [4] [5].

- Procedure:

- Pre-surgical Dosing: Patients received this compound 30 mg/day for 4 days prior to scheduled salvage resection [4] [5].

- Sample Collection: Salvage surgery was performed 6-24 hours after the last dose. Resected tumor tissue and time-matched plasma samples were collected [4] [5].

- Quantification: Drug concentrations in plasma and tissue homogenates were determined using validated bioanalytical methods (e.g., LC-MS/MS) [4].

- Calculation: The tissue-to-plasma ratio and the estimated unbound partition coefficient (Kpu*u) were calculated to assess the extent of brain penetration [4] [5].

Pharmacodynamic Assessments in Blood and Tissue

- Objective: To demonstrate downstream biological effects confirming BET target engagement [3] [2].

- Procedure:

- Blood Sample Collection: Serial blood samples were collected from patients at baseline and at specified time points after this compound administration [3].

- Tissue Sample Collection: For patients in the window-of-opportunity study, resected tumor tissue was available post-dosing [3].

- mRNA Analysis: RNA was extracted from peripheral blood mononuclear cells (PBMCs) and tumor tissue. The expression of well-established BET inhibitor pharmacodynamic markers, such as HEXIM1 and CCR1, was quantified using reverse transcription quantitative polymerase chain reaction (RT-qPCR) [3] [2].

- Data Interpretation: An increase in HEXIM1 mRNA and a decrease in CCR1 mRNA are considered primary indicators of successful BET target engagement [3] [2].

Key Insights and Clinical Implications

- Overcoming Resistance: Research indicates that rapid upregulation of FGFR1 is a key resistance mechanism to BET inhibition in glioblastoma. Combining this compound with FGFR inhibitors shows synergistic antitumor effects in preclinical models, suggesting a promising combination strategy [6].

- Immunomodulatory Potential: Preclinical evidence suggests BET inhibitors can modulate the tumor microenvironment, potentially rescuing T-cell exhaustion and suppressing PD-L1 expression. This provides a rationale for combining this compound with immune checkpoint inhibitors [2].

References

- 1. BET inhibitor this compound in heavily pretreated patients with ... [nature.com]

- 2. Targeting the bromodomain and extra-terminal domain (BET ... [cancercommunity.nature.com]

- 3. CTNI-16. This compound (CC-90010, BMS-986378), A ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound, an oral potent bromodomain and extraterminal ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound, an oral potent bromodomain and extraterminal ... [pubmed.ncbi.nlm.nih.gov]

- 6. RAPID resistance to BET inhibitors is mediated by FGFR1 ... [pmc.ncbi.nlm.nih.gov]

Application Notes: Trotabresib Dose-Escalation in Glioblastoma

1. Study Rationale and Objective Standard-of-care (SOC) for ndGBM—maximal surgical resection followed by radiotherapy (RT) and concomitant temozolomide (TMZ), then adjuvant TMZ—has a poor prognosis with a 5-year overall survival rate of only 9.8% [1]. Trotabresib is a novel, oral, reversible bromodomain and extraterminal (BET) inhibitor that penetrates the blood-brain barrier and has demonstrated antitumor activity in high-grade gliomas [1]. Preclinical data shows this compound downregulates O6-methylguanine-DNA methyltransferase (MGMT) expression, which may help overcome TMZ resistance, and synergizes with TMZ and RT [1]. This phase Ib study (NCT04324840) aimed to determine the safety, tolerability, maximum tolerated dose (MTD), and/or RP2D of this compound combined with SOC therapy in ndGBM patients [1].

2. Overall Study Design This was a multicenter, open-label, phase Ib/II dose-finding study. The phase Ib dose-escalation part explored this compound in two settings [1]:

- Concomitant Setting: this compound combined with TMZ and RT.

- Adjuvant Setting: this compound combined with TMZ after completion of concomitant SOC therapy.

The study employed a dose-escalation design for this compound, with TMZ and RT administered per their approved labels [1]. After determining the safety of two dose levels in the adjuvant cohort, escalation proceeded in the concomitant cohort.

3. Key Safety and Tolerability Findings this compound combined with TMZ or TMZ+RT was well tolerated. The majority of treatment-related adverse events (TRAEs) were mild or moderate (Grade 1 or 2) [1]. The most common severe TRAEs observed in BET inhibitor class, including this compound in other studies, are hematological, such as thrombocytopenia, anemia, and neutropenia [2]. These toxicities were generally manageable, allowing patients to remain on treatment for extended periods [1] [2].

4. Recommended Phase 2 Dose (RP2D) and Pharmacokinetics/Pharmacodynamics (PK/PD) The RP2D for this compound was established as 30 mg, administered orally on a 4 days on/24 days off schedule in both the adjuvant and concomitant settings [1]. PK and PD analyses confirmed that this compound concentrations were detectable and that the drug engaged its target in brain tumor tissue. The co-administration of TMZ and RT did not significantly alter the PK profile of this compound [1].

5. Preliminary Efficacy Signals Preliminary efficacy results were encouraging [1]:

- The 6-month progression-free survival (PFS) rate was 57.8% in the adjuvant cohort and 69.2% in the concomitant cohort.

- One patient in the adjuvant cohort achieved a complete response (CR).

- Treatment duration was encouraging, with a median of 33 weeks in the adjuvant setting and 34 weeks in the concomitant setting.

These positive early results supported the initiation of a randomized phase II dose expansion part to further compare the this compound regimen against SOC [1].

Experimental Protocol Summary

1. Patient Population

- Diagnosis: Adults with newly diagnosed, histologically confirmed grade IV glioblastoma (ndGBM).

- Prior Therapy: Must have undergone complete or partial tumor resection.

- Key Eligibility: Adequate organ function and recovery from prior surgery. Patients were expected to receive SOC TMZ and RT [1].

2. Dosing and Schedule The following table summarizes the dosing regimens during the dose-escalation phase.

Table 1: this compound Dose-Escalation Regimens in ndGBM

| Setting | This compound Doses Tested | This compound Schedule | Concomitant Therapies |

|---|---|---|---|

| Concomitant | 15 mg, 30 mg | 4 days on/24 days off | TMZ + Radiotherapy (RT) [1] |

| Adjuvant | 15 mg, 30 mg, 45 mg | 4 days on/24 days off | TMZ [1] |

Table 2: Recommended Phase 2 Dose (RP2D) and Maintenance

| Therapy Phase | This compound (RP2D) | Combination Therapy |

|---|---|---|

| Concomitant | 30 mg (4 days on/24 days off) | With TMZ + RT |

| Adjuvant | 30 mg (4 days on/24 days off) | With TMZ |

| Maintenance | 45 mg (4 days on/24 days off) | This compound monotherapy [1] |

3. Primary and Secondary Endpoints

- Primary Endpoints: Safety, tolerability, determination of MTD, and/or RP2D of this compound in combination with TMZ ± RT [1].

- Secondary Endpoints: Preliminary efficacy (e.g., PFS, overall survival), and pharmacokinetics (PK) [1].

- Exploratory Endpoints: Pharmacodynamics (PD) and biomarker analysis [1].

4. Key Assessments and Methodologies

- Safety Monitoring: Continuous assessment of adverse events (AEs), serious AEs (SAEs), laboratory parameters (hematology, clinical chemistry), and physical examinations. Dose-limiting toxicities (DLTs) were monitored during the first cycle [1].

- Efficacy Tumor Assessments: Tumor response was assessed by magnetic resonance imaging (MRI) per appropriate neuro-oncology criteria (e.g., RANO criteria) [1].

- Pharmacokinetic (PK) Sampling: Blood samples were collected at predefined timepoints to characterize this compound plasma concentration-time profiles and calculate PK parameters (e.g., C~max~, AUC) when administered alone and in combination [1].

- Pharmacodynamic (PD) Biomarker Analysis: Exploratory PD effects were assessed by evaluating the modulation of BET-dependent genes (e.g., MYC) in tumor tissue when available. In a separate "window-of-opportunity" study (CC-90010-GBM-001), this compound concentrations and PD effects were directly measured in resected brain tumor tissue, demonstrating a brain tumor tissue-to-plasma ratio of 0.84 [1].

Signaling Pathway and Experimental Workflow

1. BET Inhibition Mechanistic Pathway in Glioblastoma The following diagram illustrates the proposed mechanism of action of this compound and its synergistic effects with TMZ and radiotherapy in glioblastoma.

Mechanism of this compound and Combination Therapy in GBM

2. Dose-Escalation Study Workflow This diagram outlines the high-level workflow for the phase Ib dose-escalation study in patients with newly diagnosed glioblastoma.

This compound GBM Dose-Escalation Workflow

Discussion for Researchers

The phase Ib study successfully established the RP2D and demonstrated the feasibility of combining this compound with SOC therapy for ndGBM. The RP2D of 30 mg (4 days on/24 days off) was selected to optimize the risk-benefit profile, balancing target engagement with manageable hematological toxicity [1] [2]. The subsequent phase II part of the study will provide more robust efficacy data comparing this combination against SOC alone.

For clinical protocol development, note that the intermittent dosing schedule (e.g., 4 days on/24 days off or 3 days on/11 days off) is critical for managing the cumulative hematological toxicity profile common to BET inhibitors and enabling prolonged treatment duration [1] [2]. The promising treatment durations observed in this study support this approach.

References

Trotabresib 30 mg Clinical Protocol & Data Summary

| Parameter | Specification / Value |

|---|---|

| Recommended Phase 2 Dose (RP2D) | 30 mg per day [1] [2] [3] |

| Dosing Schedule | 4 consecutive days on drug, followed by 24 days off drug (constitutes one 28-day cycle) [1] [2] [3] |

| Route of Administration | Oral [3] [4] [5] |

| Key Monotherapy Efficacy (R/R DLBCL) | ORR: 13.0% (95% CI, 2.8–33.6) [6] [2] |

| Key Combination Therapy (ndGBM) | In combination with Temozolomide (TMZ) ± Radiotherapy (RT); RP2D confirmed in this setting [3] |

| Most Common Grade 3/4 TRAEs | Thrombocytopenia, neutropenia, anemia [6] [2] |

| Supporting Data | Manageable toxicity allowing long-term treatment (>2 years in some patients) [6] [2] |

Detailed Experimental Protocols

For researchers designing studies around this regimen, here are the methodologies from key clinical trials.

Protocol 1: Monotherapy in Heavily Pretreated Solid Tumors & R/R DLBCL

This protocol is based on the phase I CC-90010-ST-001 study (NCT03220347) [6] [1] [2].

- Study Design: Open-label, dose-escalation (Part A) and dose-expansion (Parts B & C) trial.

- Patient Population: Heavily pretreated adults with advanced solid tumors or relapsed/refractory Diffuse Large B-Cell Lymphoma (R/R DLBCL). Patients had a median of 4 prior lines of therapy [1] [2].

- Dosing Regimen: Trotabresib 30 mg administered orally once daily for 3 days on/11 days off or 4 days on/24 days off. The 30 mg 4d/24d schedule was identified as an alternative RP2D, delivering the same cumulative dose per cycle and offering more constant exposure for aggressive tumors [1] [2].

- Primary Endpoints: Safety, tolerability, and determination of the Recommended Phase 2 Dose (RP2D).

- Secondary Endpoints: Clinical benefit rate, objective response rate, pharmacokinetics.

Protocol 2: Combination Therapy in Newly Diagnosed Glioblastoma (ndGBM)

This protocol is based on the phase Ib/II CC-90010-GBM-002 study (NCT04324840) [3].

- Study Design: Multicenter, open-label, dose-finding study.

- Patient Population: Adults with newly diagnosed Grade IV glioblastoma following partial or complete tumor resection.

- Dosing Regimen:

- Concomitant Setting: this compound 30 mg (4d on/24d off) combined with standard radiotherapy and temozolomide.

- Adjuvant Setting: this compound 30 mg (4d on/24d off) combined with adjuvant temozolomide for 6 cycles, followed by this compound 45 mg (4d on/24d off) as maintenance monotherapy.

- Primary Endpoints: Safety, tolerability, and RP2D of the combination.

- Key Findings: The combination was well-tolerated. TMZ and RT did not significantly alter the pharmacokinetics or pharmacodynamics of this compound. The 30 mg dose was established as the RP2D in both settings [3].

Mechanism of Action and Workflow

This compound is a small molecule inhibitor targeting Bromodomain and Extra-Terminal (BET) proteins. The following diagram illustrates its mechanism and the clinical workflow for the 30 mg schedule.

Critical Safety and Tolerability Profile

Understanding the toxicity profile is crucial for risk management in clinical protocols.

- Most Common Treatment-Related Adverse Events (TRAEs): The most frequent TRAEs are hematological. In patients with R/R DLBCL, grade 3/4 events included thrombocytopenia (78%), anemia (26%), and neutropenia (26%). These were also the most common grade 3/4 events in patients with solid tumors [6] [2].

- Management Strategies: Toxicities are generally manageable with supportive care and dose modifications, allowing some patients to remain on treatment for extended periods (≥2 years) [6] [2]. Proactive monitoring of blood counts is essential.

- Non-Hematological Toxicity: Any-grade TRAEs occur in almost all patients and can include fatigue, transaminase elevation, and gastrointestinal symptoms like nausea and diarrhea [4].

Research Considerations and Future Directions

- Rationale for the Schedule: The intermittent "4 days on/24 days off" schedule was designed to optimize the treatment-free interval, improving tolerability while maintaining target engagement and antitumor activity [1] [2].

- Blood-Brain Barrier Penetration: A key attribute of this compound is its ability to cross the blood-brain barrier, with a brain tumor tissue-to-plasma ratio of 0.84 confirmed in a "window-of-opportunity" study [3] [4]. This makes it a strong candidate for CNS malignancies.

- Promising Combination Partners: Preclinical data suggests this compound downregulates O6-methylguanine-DNA methyltransferase (MGMT), enhancing the efficacy of temozolomide in glioblastoma models [3]. Its potential immunomodulatory effects also support investigation in combination with PD-1 inhibitors [4].

References

- 1. BET inhibitor this compound in heavily pretreated patients with ... [pmc.ncbi.nlm.nih.gov]

- 2. BET inhibitor this compound in heavily pretreated patients with ... [nature.com]

- 3. This compound (CC-90010) in combination with adjuvant ... [pmc.ncbi.nlm.nih.gov]

- 4. Targeting the bromodomain and extra-terminal domain (BET ... [cancercommunity.nature.com]

- 5. This compound - Drug Targets, Indications, Patents [synapse.patsnap.com]

- 6. BET inhibitor this compound in heavily pretreated patients with ... [pubmed.ncbi.nlm.nih.gov]

Trotabresib combination therapy temozolomide glioblastoma

Application Note: Trotabresib + Temozolomide in ndGBM